5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine
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Overview
Description
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The presence of both imidazole and pyrazine rings in its structure makes it a versatile scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine typically involves cyclocondensation reactions. One common method is the reaction of 4-methoxyphenylhydrazine with 2-chloropyrazine in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amines.
Substitution: Substituted imidazo[1,5-a]pyrazines.
Scientific Research Applications
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the catalytic activity of enzymes like ALOX15 by binding to the substrate-binding pocket . This inhibition can lead to reduced production of pro-inflammatory metabolites, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Another compound with a similar structure but different pharmacological properties.
5-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but has a different core structure.
Uniqueness
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its dual imidazole and pyrazine rings, which confer distinct biological activities and make it a versatile scaffold for drug development . Its ability to selectively inhibit specific enzymes like ALOX15 further distinguishes it from other similar compounds .
Properties
CAS No. |
849199-97-9 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-14(8-10-16)17-12-21-19(18-11-20-13-23(17)18)22-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22) |
InChI Key |
QBVUXKPVKANWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Origin of Product |
United States |
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